molecular formula C10H14ClNO3 B2646027 2-(2-Methoxyphenyl)-2-(methylamino)acetic acid hydrochloride CAS No. 2413866-57-4

2-(2-Methoxyphenyl)-2-(methylamino)acetic acid hydrochloride

Cat. No.: B2646027
CAS No.: 2413866-57-4
M. Wt: 231.68
InChI Key: BTIRTKOHCVNBGD-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Arylglycine Derivatives

The development of arylglycine derivatives traces its origins to early 20th-century amino acid modification studies, but significant advances emerged with transition metal-catalyzed coupling reactions. A pivotal breakthrough occurred in 2015 with Zhang et al.'s demonstration of palladium-catalyzed α-arylation using chiral nickel(II) glycinate complexes. This method achieved diastereoselectivities up to 95:5 dr and yields exceeding 90% for various aryl bromides, establishing a generalizable platform for producing enantiomerically pure arylglycines.

The specific compound 2-(2-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride likely originated from medicinal chemistry optimization campaigns targeting neurotransmitter receptors. Structural analogs appear in patent literature as early as 2001, when Tanaka et al. disclosed N-phenylglycine derivatives with potent β3-adrenoceptor activity. Parallel developments in metabotropic glutamate receptor research utilized aryl glycine sulfonamide scaffolds, as exemplified by compounds showing 10-100 nM potency at mGlu5 receptors.

Table 1: Key Historical Milestones in Arylglycine Chemistry
YearDevelopmentSignificance
2001β3-adrenoceptor agonists from N-phenylglycinesFirst therapeutic application of substituted glycines
2012Aryl glycine sulfonamide mGlu5 PAMsDemonstrated CNS target engagement
2015Pd-catalyzed α-arylation methodEnabled stereocontrolled synthesis

Position in Amino Acid Classification

This compound belongs to the non-proteinogenic α-amino acid subclass, specifically N,N-disubstituted glycines. Key structural features include:

  • α-Carbon substitution : Bearing both methylamino and 2-methoxyphenyl groups, making it a fully substituted α-carbon center
  • Aromatic modulation : The ortho-methoxy group induces steric and electronic effects distinct from para-substituted analogs
  • Chirality : While the hydrochloride salt is racemic, enantioselective synthesis routes exist via chiral nickel complexes

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-(methylamino)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-11-9(10(12)13)7-5-3-4-6-8(7)14-2;/h3-6,9,11H,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZVYUAZMSMNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1OC)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The reaction between 2-methoxybenzaldehyde and methylamine under controlled conditions leads to the formation of an intermediate compound.

    Acidification: The intermediate is then acidified using hydrochloric acid to yield the final product, 2-(2-Methoxyphenyl)-2-(methylamino)acetic acid hydrochloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and methylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant and Antipsychotic Potential

Research indicates that derivatives of 2-(2-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride exhibit significant activity at serotonin receptors, particularly the 5-HT_2C receptor. These compounds have been explored for their potential as antidepressants and antipsychotics due to their selective agonistic properties. A study highlighted that N-methylation of the compound enhances its potency and selectivity for the 5-HT_2C receptor, suggesting a promising avenue for developing new therapeutic agents against mood disorders .

Acetylcholinesterase Inhibition

Recent investigations into the compound's analogs have shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition potency was evaluated through enzyme kinetic studies, revealing that some derivatives compete effectively with known inhibitors .

Molecular Docking and Structure-Activity Relationship (SAR)

Computational studies have been employed to predict the binding affinity of 2-(2-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride to various biological targets. Molecular docking simulations have provided insights into the structural modifications that could enhance its pharmacological profile, particularly in terms of receptor binding and enzyme inhibition .

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, compounds derived from 2-(2-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride were administered to assess their effects on serotonin levels. The results indicated a significant increase in serotonin levels in the prefrontal cortex, correlating with reduced depressive-like behaviors .

Case Study 2: Neuroprotective Effects

A series of experiments focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The findings demonstrated that treatment with the compound reduced cell death and improved cell viability under oxidative stress conditions, highlighting its potential as a neuroprotective agent .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (μM)Reference
AChE Inhibition2-(2-Methoxyphenyl)-N-methylglycine0.041
5-HT_2C AgonismN-Methyl derivative23
NeuroprotectionBase compound-

Table 2: Pharmacological Profiles

Compound NameTarget ReceptorEC50 (nM)Selectivity Ratio
N-Methyl-2-(2-methoxyphenyl)-glycine5-HT_2C23>100 (5-HT_2A)
N,N-Dimethyl derivativeAChE<0.1-

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
2-(2-Methoxyphenyl)-2-(methylamino)acetic acid hydrochloride (Target) 2-methoxyphenyl, methylamino Carboxylic acid (HCl salt) C₁₀H₁₂ClNO₃ ~229.66* Likely intermediate for pharmaceuticals; methoxy group may enhance lipophilicity .
Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride 2-methoxyphenyl, methylamino Methyl ester (HCl salt) C₁₁H₁₄ClNO₃ 243.69 Ester derivative; improved membrane permeability but requires hydrolysis for activation .
2-(Methylamino)-2-phenylacetic acid hydrochloride Phenyl (no substituents), methylamino Carboxylic acid (HCl salt) C₉H₁₂ClNO₂ 201.65 Simpler analog; absence of methoxy reduces steric hindrance and polarity .
2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride 2-bromo-5-methoxyphenyl, methylamino Carboxylic acid (HCl salt) C₁₀H₁₁BrClNO₃ 316.56 Bromine substituent increases molecular weight and may alter receptor binding .
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride 3,4-dichlorophenyl, methylamino Methyl ester (HCl salt) C₁₀H₁₂Cl₃NO₂ 300.57 Dichloro groups enhance electron-withdrawing effects, potentially stabilizing the molecule .

Substituent Effects on Physicochemical Properties

Methoxy groups generally enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Halogenation :

  • Bromine in the 2-bromo-5-methoxy analog () adds steric bulk and polarizability, which could influence interactions with hydrophobic protein pockets .
  • Chlorine in dichlorophenyl derivatives () increases molecular weight and may enhance stability via resonance effects .

Ester vs. Acid :

  • Methyl esters (e.g., ) exhibit higher lipophilicity than carboxylic acids, improving passive diffusion through cell membranes. However, esters are typically prodrugs requiring enzymatic hydrolysis for activity .
  • Carboxylic acid derivatives (e.g., target compound) are more polar and may exhibit faster renal clearance .

Biological Activity

2-(2-Methoxyphenyl)-2-(methylamino)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

The molecular formula of 2-(2-Methoxyphenyl)-2-(methylamino)acetic acid hydrochloride is C10H13ClN2O3C_{10}H_{13}ClN_{2}O_3, with a molecular weight of approximately 232.68 g/mol. The compound features a methoxyphenyl group and a methylamino group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC10H13ClN2O3C_{10}H_{13}ClN_{2}O_3
Molecular Weight232.68 g/mol
Functional GroupsMethoxy, Amine

Antimicrobial Activity

Research indicates that 2-(2-Methoxyphenyl)-2-(methylamino)acetic acid hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action involves interference with microbial cell wall synthesis, which is crucial for bacterial survival.

  • Study Findings : A study conducted on quinoline derivatives, including this compound, demonstrated varying degrees of antimicrobial activity through zone inhibition tests against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has shown promise in anticancer research, particularly in vitro studies targeting specific cancer cell lines.

  • Mechanism : It potentially inhibits enzymes involved in cell proliferation and induces apoptosis in cancer cells. Preliminary studies suggest that it may exhibit IC50 values comparable to existing chemotherapeutic agents .
  • Case Study : A recent case study highlighted the synthesis and characterization of this compound alongside its evaluation for biological activity. The study reported successful synthesis via multi-step organic reactions and characterized the compound using NMR spectroscopy. Preliminary biological assays indicated promising results for both antimicrobial and anticancer activities.

Anti-inflammatory Effects

The presence of the tosyl group enhances the reactivity and solubility of the compound, contributing to its anti-inflammatory properties. It may modulate inflammatory pathways, providing therapeutic potential in conditions characterized by inflammation.

Research Findings

A summary of significant findings related to the biological activity of this compound is presented below:

Study/Research FocusKey Findings
Antimicrobial StudiesEffective against various bacterial strains; interferes with cell wall synthesis.
Anticancer ActivitySignificant antiproliferative activity against cancer cell lines; potential for apoptosis induction .
Anti-inflammatory EffectsModulates inflammatory pathways; enhances solubility and reactivity due to functional groups.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of reactive intermediates .
  • Monitor reaction progress via TLC or LC-MS to detect byproducts like N-alkylated impurities .

Basic: How is compound purity assessed in academic research?

Methodological Answer:
Purity is typically evaluated using:

High-Performance Liquid Chromatography (HPLC) :

  • Column: C18 reverse-phase (e.g., 5 μm, 250 × 4.6 mm).
  • Mobile phase: Acetonitrile/water (with 0.1% trifluoroacetic acid) gradient.
  • Detection: UV at 254 nm, achieving >97.0% purity thresholds .

Melting Point Analysis : Compare observed melting range (e.g., 69–70°C for related methoxyphenyl derivatives) with literature values to confirm identity .

Q. Data Interpretation :

  • Discrepancies >2% in purity require re-crystallization or repurification .

Advanced: What strategies resolve enantiomeric forms of this chiral compound?

Methodological Answer:

Chiral Stationary Phase (CSP) Chromatography :

  • Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases.
  • Retention times and peak splitting indicate enantiomeric excess .

Diastereomeric Salt Formation : React with chiral resolving agents (e.g., (R)-(-)-α-methoxyphenylacetic acid) to separate enantiomers via crystallization .

Q. Challenges :

  • Low solubility of diastereomers may require optimization of solvent systems (e.g., ethanol/water mixtures) .

Advanced: How are contradictions in pharmacological data across studies addressed?

Methodological Answer:

Standardized Assays :

  • Use uniform cell lines (e.g., HEK-293 for receptor-binding studies) to minimize variability .
  • Control for hydrochloride salt dissociation in buffer solutions (pH 7.4) to ensure consistent bioavailability .

Metabolite Interference Analysis :

  • LC-MS/MS to detect metabolic byproducts (e.g., demethylated or hydroxylated derivatives) that may skew activity data .

Q. Case Example :

  • Discrepancies in IC50 values may arise from unaccounted metabolite activity; validate using knockout enzyme models .

Basic: Which analytical techniques confirm structural identity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Confirm methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and methylamino (-NCH₃) triplet at δ 2.5–3.0 ppm .

High-Resolution Mass Spectrometry (HRMS) :

  • Exact mass: Calculate for C₁₁H₁₆ClNO₃ (theoretical [M+H]⁺ = 246.0895). Compare with experimental data (±5 ppm tolerance) .

Q. Validation :

  • Cross-reference with CAS registry data for known derivatives (e.g., 637-96-7 for methylaminoacetic acid analogs) .

Advanced: What challenges arise in metabolic pathway studies?

Methodological Answer:

Reactive Intermediate Detection :

  • Use trapping agents (e.g., glutathione) to stabilize transient metabolites for LC-MS identification .

Species-Specific Metabolism :

  • Compare hepatic microsomal activity across species (e.g., human vs. rat) to predict clinical relevance .

Q. Key Findings :

  • Primary metabolites include hydroxylated derivatives at the methoxyphenyl ring, detected at exact mass 201.1312 .

Basic: What safety protocols are critical during handling?

Methodological Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

Waste Disposal : Neutralize hydrochloride residues with sodium bicarbonate before aqueous disposal .

Q. Emergency Measures :

  • In case of inhalation, move to fresh air and consult occupational health guidelines .

Advanced: How is stability assessed under varying storage conditions?

Methodological Answer:

Accelerated Stability Testing :

  • Store at 40°C/75% relative humidity for 6 months; monitor degradation via HPLC .

Light Sensitivity :

  • UV-vis spectroscopy to track photodegradation (λmax shifts indicate structural changes) .

Q. Recommendations :

  • Long-term storage at -20°C in amber vials under nitrogen atmosphere .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.